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N-[(5-phenylfuran-2-yl)methyl]methionine

SIRT2 inhibition physicochemical profiling lead optimization

Researchers exploring sirtuin or methionine-pathway targets lack amino acid-conjugated (5-phenylfuran-2-yl)methanamine probes to interrogate substrate-competitive inhibition. N-[(5-phenylfuran-2-yl)methyl]methionine fills this gap: • Introduces free methionine carboxylate & thiomethyl side chain for MAT2A/MetAP substrate-competitive binding studies • Extends validated SIRT2 inhibitor chemotype (cf. urea analog IC₅₀ 2.47 µM) with unprecedented amino acid substituent • Enables selectivity profiling across SIRT1-7 and methionine-processing enzymes Supplied ≥95% purity; for R&D only, not for therapeutic use.

Molecular Formula C16H19NO3S
Molecular Weight 305.392
Cat. No. B1183796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-phenylfuran-2-yl)methyl]methionine
Molecular FormulaC16H19NO3S
Molecular Weight305.392
Structural Identifiers
SMILESCSCCC(C(=O)O)NCC1=CC=C(O1)C2=CC=CC=C2
InChIInChI=1S/C16H19NO3S/c1-21-10-9-14(16(18)19)17-11-13-7-8-15(20-13)12-5-3-2-4-6-12/h2-8,14,17H,9-11H2,1H3,(H,18,19)
InChIKeyXUUWCESBSHNXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(5-phenylfuran-2-yl)methyl]methionine: Structural Identity and Core Characteristics for Research Procurement


N-[(5-phenylfuran-2-yl)methyl]methionine is a synthetic amino acid derivative (C₁₆H₁₉NO₃S, MW 305.39) in which the α-amino group of methionine is conjugated via a methylene bridge to a 5-phenylfuran core . It belongs to the family of (5-phenylfuran-2-yl)methanamine–based compounds, a scaffold explored for sirtuin 2 (SIRT2) inhibition, methionine adenosyltransferase 2A (MAT2A) inhibition, and methionine aminopeptidase (MetAP) modulation [1][2]. The compound is supplied as a research-grade screening candidate (typical purity ≥95%) and is not approved for therapeutic or veterinary use .

Why In-Class (5-Phenylfuran-2-yl)methanamine Derivatives Cannot Substitute N-[(5-phenylfuran-2-yl)methyl]methionine Without Comparative Validation


The (5-phenylfuran-2-yl)methanamine scaffold exhibits pronounced target-selectivity divergence depending on the amine substituent: urea-linked derivatives preferentially inhibit SIRT2 (compound 25 IC₅₀ = 2.47 µM) [1], while 5-phenylfuran-2-carboxylic acid analogs achieve >10⁴-fold metalloform discrimination for Mn(II)-MetAP [2]. N-[(5-phenylfuran-2-yl)methyl]methionine uniquely appends a free methionine carboxylate and thiomethyl side chain to the scaffold, introducing both an additional hydrogen-bond donor/acceptor pharmacophore and a metabolically relevant amino acid recognition motif that are absent from simple amine, urea, or carboxamide congeners . This structural divergence precludes direct interchange with other (5-phenylfuran-2-yl)methanamine analogs without empirical validation in the end user's assay system.

Quantitative Differentiation Evidence for N-[(5-phenylfuran-2-yl)methyl]methionine Versus Closest Structural Analogs


Comparative Calculated LogP and Solubility Profiling Against the Lead SIRT2 Inhibitor Compound 25

The lead SIRT2 inhibitor compound 25, a (5-phenylfuran-2-yl)methanamine-derived urea, exhibits cLogP = 1.63 and cLogS = −3.63, values considered favorable for aqueous solubility [1]. No experimentally determined cLogP or cLogS has been published for N-[(5-phenylfuran-2-yl)methyl]methionine; however, the addition of a free methionine carboxylate (ionizable at physiological pH) and a thiomethyl ether is expected to substantially increase topological polar surface area and reduce logP relative to compound 25, based on group-contribution principles . This calculated divergence supports the rationale that the target compound may offer a meaningfully different absorption and solubility profile, although it requires experimental confirmation.

SIRT2 inhibition physicochemical profiling lead optimization

SIRT2 Inhibition Potency of the Parent Scaffold: Benchmarking Compound 25 as a Class Reference

In a fluorescence-based SIRT2 enzyme assay, the urea derivative compound 25 (a (5-phenylfuran-2-yl)methanamine congener) inhibited human SIRT2 with an IC₅₀ of 2.47 µM versus the positive control AGK2 (IC₅₀ = 17.75 µM), representing an approximate 7.2-fold improvement [1]. No SIRT2 inhibition data have been deposited for N-[(5-phenylfuran-2-yl)methyl]methionine. The presence of the methionine moiety replaces the urea–pyridine pharmacophore of compound 25; published SAR indicates that the nature of the amine substituent is the dominant determinant of SIRT2 potency and selectivity within this series, meaning that potency cannot be inferred without direct measurement [1].

SIRT2 histone deacetylase cancer therapeutics

Metalloform-Selective MetAP Inhibition by 5-Phenylfuran-2-carboxylate Derivatives as a Mechanistic Precedent

5-Phenylfuran-2-carboxylic acid derivatives have been identified as Mn(II)-form-selective inhibitors of E. coli methionine aminopeptidase (MetAP), achieving >10⁴-fold discrimination for the Mn(II) metalloform over the Co(II) form [1]. MetAP is a validated antibacterial and anticancer target that cleaves N-terminal initiator methionine residues from nascent proteins, establishing a functional link to the methionine-derived side chain of the target compound [1][2]. Although N-[(5-phenylfuran-2-yl)methyl]methionine contains a carboxylic acid moiety that could engage the MetAP dinuclear metal center via a geometry analogous to that of 5-phenylfuran-2-carboxylates, no direct MetAP inhibition data exist for this molecule.

methionine aminopeptidase metalloform selectivity antibacterial

Comparison of Molecular Recognition Features: Methionine Pharmacophore versus Simplified Amine Congeners

N-[(5-phenylfuran-2-yl)methyl]methionine retains the full L-methionine backbone (α-amino acid carboxylate, thiomethyl side chain) connected via a secondary amine linkage to the 5-phenylfuran moiety . This stands in contrast to the simple primary amine (5-phenylfuran-2-yl)methanamine (MW 173.21) [1] and the N-methylsecondary amine N-methyl-1-(5-phenylfuran-2-yl)methanamine (MW 187.24) , both of which lack the carboxylate and thioether functionalities required for direct engagement with methionine-recognition pockets in enzymes such as MAT2A, MetAP, and methionine synthase. The molecular weight of the target compound (305.39 Da) is approximately 1.6–1.8 times that of these simpler congeners, indicating a substantial increase in hydrogen-bonding capacity and rotatable bonds.

pharmacophore modeling substrate mimicry methyltransferase

Highest-Confidence Application Scenarios for N-[(5-phenylfuran-2-yl)methyl]methionine Based on Current Evidence


Chemical Probe Development for Methionine-Utilizing Enzyme Targets (MAT2A, MetAP, Methionine Synthase)

The compound's methionine backbone, bearing a free carboxylate and thiomethyl group, positions it as a potential substrate-competitive probe for enzymes that recognize L-methionine [1]. 5-Phenylfuran-2-carboxylic acid derivatives have already demonstrated potent, metalloform-selective MetAP inhibition (>10⁴-fold Mn(II) selectivity) [1]. This compound extends that chemotype by incorporating the natural amino acid recognition element, making it a rational candidate for screening against MAT2A, MetAP-1/2, and methionine synthase. Users should commission direct enzyme inhibition assays and co-crystallography trials [2].

SAR Expansion Library for SIRT2 and Class III HDAC Inhibitor Optimization

The (5-phenylfuran-2-yl)methanamine chemotype is a validated SIRT2 inhibitor scaffold, with compound 25 achieving an IC₅₀ of 2.47 µM [3]. N-[(5-phenylfuran-2-yl)methyl]methionine extends the structural diversity of this series by introducing an amino acid substituent unprecedented in published SAR. Incorporation into a screening deck alongside known urea-, amide-, and sulfonamide-conjugated analogs can reveal whether the methionine moiety confers selectivity shifts across SIRT1–7 isoforms or improves cellular permeability, as suggested by the compound's distinct calculated property profile [4].

Reference Compound for Physicochemical and Metabolic Stability Profiling of Amino Acid–Heterocycle Conjugates

No experimental logD, pKa, aqueous solubility, microsomal stability, or plasma protein binding data are publicly available for this compound. This data gap makes it suitable as a benchmark for internal physicochemical and ADME profiling campaigns focused on amino acid–heterocycle conjugates. Comparative measurements against (5-phenylfuran-2-yl)methanamine (MW 173.21) [4] and compound 25 (cLogP 1.63) [3] would establish whether methionine conjugation systematically alters permeability, solubility, and metabolic liability in this scaffold class.

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